molecular formula C5H9NO3 B2844972 3-Nitrooxane CAS No. 1513588-78-7

3-Nitrooxane

Cat. No.: B2844972
CAS No.: 1513588-78-7
M. Wt: 131.131
InChI Key: MZOPMSWJGGRPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of 3-Nitrooxane is the mitochondrial complex II (succinate dehydrogenase) . This enzyme plays a crucial role in the tricarboxylic acid cycle, which is essential for energy production in cells .

Mode of Action

This compound acts by impairing the activity of succinate dehydrogenase, leading to a reduction in ATP synthesis . This interaction results in an excessive production of free radicals . The compound’s action on its target leads to significant changes in cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle . By inhibiting succinate dehydrogenase, this compound disrupts this cycle, leading to a decrease in ATP synthesis . This disruption can lead to a variety of downstream effects, including the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum .

Pharmacokinetics

It is known that the compound can irreversibly inhibit mitochondrial complex ii activity and interrupt oxidative phosphorylation . This inhibition leads to a decrease in ATP synthesis, ultimately affecting the bioavailability of the compound .

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. Most notably, it results in the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum . This degeneration is characterized by motor impairments, a key clinical manifestation of diseases like Huntington’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrooxane can be synthesized through several methods. One common approach involves the nitration of tetrahydro-2H-pyran using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective nitration at the desired position on the oxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow nitration processes. These processes allow for better control over reaction parameters such as temperature, concentration of reagents, and flow rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrooxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions to form other nitrogen-containing compounds.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-aminooxane.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

3-Nitrooxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    3-Nitrooxane: Characterized by a nitro group on an oxane ring.

    3-Nitro-1,2-oxathiane: Similar structure but with a sulfur atom in the ring.

    3-Nitro-1,2-oxazine: Similar structure but with a nitrogen atom in the ring.

Uniqueness: this compound is unique due to its specific ring structure and the position of the nitro group. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-nitrooxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOPMSWJGGRPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.